molecular formula C11H8N2O2 B1440581 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1283108-87-1

5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1440581
CAS RN: 1283108-87-1
M. Wt: 200.19 g/mol
InChI Key: YGUKAROQNOFYLS-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary based on the functional groups attached to the benzofuran ring . The structure of the specific compound “5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole” was not found in the search results.


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can provide benzofuran derivatives in moderate yields .

Scientific Research Applications

Antimicrobial Activity

The benzofuran derivatives, including the 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole, have been studied for their antimicrobial properties. These compounds have shown potential in combating multidrug-resistant pathogenic bacteria, both Gram-positive and Gram-negative . The structural modification of these molecules can significantly affect their antimicrobial efficacy, making them a valuable asset in the development of new antimicrobial agents.

Antioxidant Properties

Benzofuran derivatives also exhibit promising antioxidant activities. The introduction of hydroxyl groups at specific positions can enhance these properties, which is crucial in the prevention of oxidative stress-related diseases . This makes them interesting candidates for further research in the development of antioxidant therapies.

Anti-inflammatory Applications

The anti-inflammatory potential of benzofuran compounds is another area of interest. Their ability to modulate inflammatory responses makes them suitable for the development of new anti-inflammatory drugs. This application is particularly relevant given the wide range of chronic diseases that involve inflammation as a key component .

Anticancer Agents

Benzofuran derivatives, including 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole, have been explored for their anticancer activities. They have shown promise in inhibiting the growth of various cancer cell lines, making them potential candidates for anticancer drug development . The relationship between their structure and activity is a critical area of study to optimize their therapeutic effects.

Antifungal Efficacy

The antifungal properties of benzofuran derivatives are noteworthy. They have been found to be effective against a range of fungal pathogens, suggesting their use in the treatment of fungal infections . The development of new antifungal agents is essential due to the increasing resistance to existing medications.

Antiviral Potential

Lastly, benzofuran derivatives have demonstrated antiviral activities. Their potential applications in treating viral infections make them a subject of significant interest, especially in the context of emerging and re-emerging viral diseases . Further research in this field could lead to the development of novel antiviral drugs.

Future Directions

Benzofuran compounds have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

5-(1-benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-7-12-11(15-13-7)10-6-8-4-2-3-5-9(8)14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUKAROQNOFYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 3
5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 4
5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 5
5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 6
5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole

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